1,5-Diamino-2-chloro-9,10-anthracenedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6313-43-5 |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
1,5-diamino-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-4-7-11(12(8)17)14(19)6-2-1-3-9(16)10(6)13(7)18/h1-5H,16-17H2 |
InChI Key |
AXABXWMNLWJHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1,5 Diamino 2 Chloro 9,10 Anthracenedione
Nucleophilic and Electrophilic Substitution Reactions on the Anthracenedione Core
The reactivity of the 1,5-Diamino-2-chloro-9,10-anthracenedione core is dictated by the electronic properties of its substituents. The anthraquinone (B42736) structure itself is electron-deficient due to the two electron-withdrawing carbonyl groups, which deactivates the aromatic rings towards electrophilic substitution. colab.ws Conversely, this electron deficiency makes the core susceptible to nucleophilic attack.
The two amino groups at the 1 and 5 positions are strong activating groups, donating electron density to the rings and directing electrophilic substitution to the ortho and para positions. The chloro group at the 2-position is a deactivating group but also directs ortho- and para-substitution. The interplay of these groups governs the regioselectivity of substitution reactions. For instance, electrophilic attack would be directed to the 4 and 6 positions, which are ortho and para to the activating amino groups.
Nucleophilic substitution reactions, particularly the substitution of hydrogen, can be achieved on anthraquinone derivatives that contain strong activating substituents like hydroxyl or amino groups. colab.ws While specific studies on this compound are limited, related compounds like 1,4-dihydroxyanthraquinone undergo nucleophilic substitution, suggesting that the target molecule could undergo similar reactions under appropriate conditions. mdpi.com
Chemical Transformations Involving Amino Functionalities
The amino groups at the 1 and 5 positions are primary sites for a variety of chemical transformations, allowing for extensive derivatization.
Acylation: The amino groups can be readily acylated to form amides. For example, reactions with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated derivatives. This transformation is common for modifying the electronic properties and solubility of aminoanthraquinones.
Alkylation: N-alkylation of the amino groups can be performed to introduce alkyl chains. This is often used to tune the molecule's steric and electronic properties.
Diazotization: The primary aromatic amino groups can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. google.comresearchgate.net These intermediates are highly versatile and can be converted into a wide range of functional groups through Sandmeyer-type reactions.
Schiff Base Formation: Condensation reactions with aldehydes or ketones lead to the formation of Schiff bases (imines). This reaction has been used with other aminoanthraquinones to synthesize new compounds with potential biological activities. biointerfaceresearch.comresearchgate.net
Chemical Transformations Involving Chloro Functionality
The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, where it can be replaced by various nucleophiles. This is a common strategy for synthesizing a wide array of anthraquinone dyes and functional materials. beilstein-journals.org The reaction is facilitated by the electron-withdrawing nature of the anthraquinone core.
Potential nucleophiles for this substitution include:
Amines: Reaction with primary or secondary amines can introduce new amino substituents, a key step in the synthesis of many blue and green anthraquinone dyes. beilstein-journals.org
Alkoxides and Phenoxides: Substitution with alkoxides or phenoxides yields the corresponding ethers.
Thiolates: Reaction with thiolates can be used to introduce thioether functionalities. ontosight.ai
The conditions for these substitutions typically involve high temperatures and sometimes the use of a copper catalyst, as in the Ullmann condensation. google.com
Formation of Coordination Complexes and Metal-Organic Frameworks
The this compound molecule possesses multiple potential coordination sites, making it a candidate for use as a ligand in coordination complexes and as a building block for metal-organic frameworks (MOFs). The key sites for metal coordination are the nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups.
Anthraquinone derivatives have been successfully used to form coordination complexes with various metals, including ruthenium. mdpi.com The carbonyl and adjacent hydroxyl or amino groups can act as a bidentate chelate, binding to a metal center. It is plausible that this compound could coordinate to metal ions in a similar fashion, potentially utilizing the 1-amino and 9-carbonyl groups.
Furthermore, the bifunctional nature of the molecule, with two amino groups at opposite ends, makes it a suitable candidate as an organic linker for the construction of MOFs. rsc.org MOFs built from anthraquinone-based linkers have been investigated for applications in photoelectrochemistry and solar energy conversion. nih.govrsc.org The diamino functionality allows for the molecule to be incorporated into a larger polymeric network through coordination with metal nodes.
Polymerization and Oligomerization Studies
The presence of two primary amino groups allows this compound to act as a monomer in polymerization reactions. For example, it could undergo polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. These polymers would incorporate the rigid and chromophoric anthraquinone unit into the polymer backbone, potentially leading to materials with interesting thermal, electronic, and optical properties.
Studies on related diaminoanthracenes have shown their utility in creating novel polymers. For instance, 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene has been used to synthesize Tröger base polymers with good thermal stability and high surface area. orientjchem.org While specific polymerization studies involving this compound are not widely reported, the functional groups present suggest its viability as a monomer for creating novel polymeric materials. biointerfaceresearch.com
Derivatization for Tailored Electronic and Spectroscopic Properties
Derivatization of this compound is a powerful strategy for tuning its electronic and spectroscopic properties. The color and photophysical behavior of anthraquinones are highly sensitive to the nature and position of substituents on the aromatic core. nih.gov
The parent 1,5-diaminoanthraquinone (B86024) is colored due to intramolecular charge transfer transitions from the electron-donating amino groups to the electron-accepting quinone system. The introduction of the chloro group at the 2-position will modulate these properties.
Further derivatization can lead to significant changes:
Absorption Spectrum: Replacing the chloro group or modifying the amino groups can cause a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the maximum absorption wavelength (λmax). For example, replacing chlorine with stronger electron-donating groups can lead to a red-shift. beilstein-journals.org
Fluorescence: While many anthraquinones are weakly fluorescent, specific substitutions can enhance fluorescence quantum yields, making them suitable for applications as fluorescent probes or dyes.
Redox Potentials: The electrochemical properties are also tunable. Attaching electron-donating groups makes the molecule easier to oxidize and harder to reduce, while electron-withdrawing groups have the opposite effect. ifmmi.com This is crucial for applications in redox-flow batteries, electrochromic devices, and photocatalysis.
The table below summarizes the potential effects of derivatization on the properties of the core molecule.
| Derivatization Strategy | Target Functionality | Potential Effect on Properties |
| Nucleophilic Substitution | Chloro Group | Significant shift in absorption/emission spectra; altered redox potentials. |
| Acylation/Alkylation | Amino Groups | Moderate shift in electronic properties; modified solubility and steric profile. |
| Polymerization | Amino Groups | Creation of macromolecules with bulk properties (e.g., thermal stability, conductivity) derived from the monomer unit. |
| Metal Coordination | Amino/Carbonyl Groups | Formation of complexes with new magnetic, catalytic, or photophysical properties. |
Advanced Spectroscopic and Structural Elucidation of 1,5 Diamino 2 Chloro 9,10 Anthracenedione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 1,5-Diamino-2-chloro-9,10-anthracenedione, ¹H and ¹³C NMR would provide unambiguous assignment of all proton and carbon atoms, confirming the substitution pattern on the anthraquinone (B42736) core.
While specific spectral data for this compound is not widely available in the reviewed literature, analysis can be extrapolated from its parent compound, 1,5-diaminoanthraquinone (B86024). The ¹H NMR spectrum of 1,5-diaminoanthraquinone in DMSO-d6 shows distinct signals for its aromatic protons. For the chloro-substituted derivative, one would expect to see the disappearance of the proton signal at position 2 and shifts in the adjacent protons (H-3 and H-4) due to the electron-withdrawing nature of the chlorine atom. The protons of the unsubstituted ring would remain largely unaffected.
Similarly, ¹³C NMR would confirm the presence and position of the chloro-substituent. The carbon atom at the C-2 position would experience a significant downfield shift, and the chemical shifts of adjacent carbons would also be altered. Intramolecular hydrogen bonding between the amino groups at positions 1 and 5 and the peri-carbonyl oxygens would be observable through the downfield shift of the N-H proton signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.2-7.4 | Doublet |
| H-4 | ~7.6-7.8 | Doublet |
| H-6 | ~7.1-7.3 | Doublet |
| H-7 | ~7.5-7.7 | Triplet |
| H-8 | ~7.1-7.3 | Doublet |
| NH₂ (C-1) | >10 | Broad Singlet |
| NH₂ (C-5) | >10 | Broad Singlet |
Note: Predicted values are based on general substituent effects and data from similar compounds.
Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms
Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound.
A search of crystallographic databases reveals no publicly available single-crystal structure for this specific compound. However, analysis of closely related structures, such as 1,5-Diamino-2,6-dibromo-9,10-anthraquinone, provides insight into the expected molecular geometry. The anthraquinone core is expected to be nearly planar. The analysis would confirm the intramolecular hydrogen bonds between the N-H of the amino groups and the C=O groups, which are a characteristic feature of amino-anthraquinones. Furthermore, the crystal packing would be determined, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking that govern the supramolecular architecture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe molecular structure. The spectra for this compound would be characterized by several key vibrational modes.
A joint FT-IR and FT-Raman study on related molecules like 1,4-diaminoanthraquinone (B121737) has shown characteristic peaks that can be used for interpretation. For the title compound, the FT-IR spectrum is expected to show strong N-H stretching vibrations from the two amino groups, typically in the range of 3300-3500 cm⁻¹. The C=O stretching vibrations of the quinone system would appear as a strong band around 1620-1670 cm⁻¹. The presence of the chlorine atom would introduce a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Quinone) | Stretch | 1620 - 1670 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. Amino-substituted anthraquinones are known for their distinct colors and interesting photophysical behavior.
The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the visible region, which is characteristic of the extended π-conjugated system of the anthraquinone core modified by the electron-donating amino groups. These bands are attributed to intramolecular charge transfer (ICT) transitions from the amino groups to the anthraquinone acceptor. The presence of the chlorine atom may cause a slight shift in the absorption maxima (λmax) compared to the parent 1,5-diaminoanthraquinone. Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence, although many anthraquinone derivatives have low fluorescence quantum yields due to efficient intersystem crossing. The emission spectrum would provide information about the energy of the first excited singlet state.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₉ClN₂O₂), the expected monoisotopic mass is approximately 288.0353 g/mol . HRMS would verify this mass with high precision, confirming the molecular formula.
The mass spectrum would also reveal the isotopic pattern characteristic of a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks). Electron ionization (EI) mass spectrometry would also provide information on the fragmentation pattern. Common fragmentation pathways for anthraquinones include the sequential loss of carbon monoxide (CO) molecules. Other likely fragmentations would involve the loss of the chlorine atom or parts of the amino groups.
Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) on Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit circular dichroism (CD). However, chiroptical spectroscopy would be a powerful tool for the stereochemical analysis of chiral derivatives of this compound. If a chiral center were introduced, for example, by derivatizing the amino groups with a chiral auxiliary, CD spectroscopy could be used to determine the absolute configuration or study conformational changes. To date, no studies employing chiroptical spectroscopy on chiral derivatives of this specific compound have been found in the literature.
Solid-State Characterization Techniques (e.g., Powder X-ray Diffraction) for Polymorphism and Amorphous Forms
Solid-state properties are crucial for the application of chemical compounds. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly affect physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and distinguish between different polymorphic forms of a crystalline solid or to characterize an amorphous state.
Each crystalline form of this compound would produce a unique PXRD pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks. A systematic study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD. This would reveal whether the compound exhibits polymorphism. While no specific polymorphism studies on this compound are currently documented, this remains an important area for full solid-state characterization.
Theoretical and Computational Investigations of 1,5 Diamino 2 Chloro 9,10 Anthracenedione
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic distribution, stability, and reactivity of molecules like 1,5-Diamino-2-chloro-9,10-anthracenedione. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For substituted anthraquinones, DFT studies typically employ hybrid functionals such as B3LYP and PBE0, often with basis sets like 6-31G(d,p), to achieve reliable predictions of molecular properties. researchgate.netuclouvain.be
DFT calculations provide critical information on the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and the energy required for electronic excitation. researchgate.net For amino-substituted anthraquinones, the HOMO is often distributed across the entire molecular framework, while the LUMO may show different localization patterns. ifmmi.com The introduction of amino and chloro substituents significantly modulates these frontier orbitals compared to the parent anthraquinone (B42736) structure.
Furthermore, DFT is used to calculate triplet state properties. For diamino-anthraquinone derivatives, the triplet state (T1) can have significant n–π* character, with spin density contributions from the oxygen and nitrogen atoms. ifmmi.com This characteristic is crucial for understanding the photophysical behavior of these compounds, such as their efficiency in intersystem crossing. ifmmi.com
Computational electrochemistry, utilizing DFT in conjunction with a polarizable continuum model (PCM) for solvation effects, can predict redox potentials. researchgate.net Such studies on amino-anthraquinone derivatives have shown good correlation between theoretically calculated values and experimental electrode potentials, with methods like HF and DFT providing root-mean-square errors as low as 0.037 V and 0.058 V, respectively. researchgate.net
Table 1: Comparison of Calculated Electrochemical Properties for Amino-Anthraquinone Derivatives
| Compound | Method | Calculated Potential (V) | Experimental Potential (V) |
| 1-amino-9,10-anthraquinone | HF | 0.817 | 0.840 |
| 1-amino-9,10-anthraquinone | DFT (B3LYP) | 0.732 | 0.840 |
| 1,4-diamino-9,10-anthraquinone | HF | 0.536 | 0.550 |
| 1,4-diamino-9,10-anthraquinone | DFT (B3LYP) | 0.443 | 0.550 |
| 1,5-diamino-9,10-anthraquinone | HF | 0.778 | 0.790 |
| 1,5-diamino-9,10-anthraquinone | DFT (B3LYP) | 0.695 | 0.790 |
This table is generated based on data for related amino-anthraquinone compounds to illustrate the application of computational methods. Data sourced from computational electrochemistry studies. researchgate.net
While DFT is prevalent, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit computationally intensive, approach to studying electronic structure. uclouvain.bemdpi.com These methods have been used for geometry optimization and to calculate electrochemical properties of amino-anthraquinones. uclouvain.beresearchgate.net
Semi-empirical methods, such as AM1 and ZINDO/S, offer a faster, though less accurate, alternative for large molecules. psu.edu They are particularly useful for initial geometry optimizations and for simulating electronic spectra. psu.edu For instance, the AM1 method has been used to optimize the ground state geometries of substituted anthraquinones, which are then used for more advanced calculations of spectroscopic properties. psu.edu The ZINDO/S method has been specifically applied to predict the electronic transition energies and oscillator strengths, showing satisfactory agreement with experimental UV-Vis spectra for various anthraquinone derivatives. psu.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms, providing insights into conformational dynamics and intermolecular interactions. whiterose.ac.uk
For anthraquinone derivatives, MD simulations have been employed to investigate their interactions with biological macromolecules like DNA or their behavior within complex environments such as liquid crystal hosts. whiterose.ac.uktandfonline.com These simulations can reveal preferred binding modes, analyze the role of specific side chains in molecular interactions, and quantify changes in hydration upon binding. tandfonline.com For example, studies on anthraquinone intercalators have used MD to examine the geometry, conformation, and hydration of ligand-DNA complexes. tandfonline.com
In the context of this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-N bonds of the amino groups, and to study how it interacts with solvent molecules or larger host systems. Combining MD with DFT, as has been done for other guest-host liquid crystal systems involving anthraquinone dyes, allows for a systematic investigation of how molecular structure influences alignment and orientation within a host matrix. x-mol.net Furthermore, advanced techniques like Car–Parrinello molecular dynamics (CPMD) can be applied to study the dynamics of intramolecular hydrogen bonds, which are common in substituted anthraquinones, both in vacuum and in the crystalline phase. mdpi.com
Prediction of Spectroscopic Properties through Computational Models
Computational models are extensively used to predict and interpret the spectroscopic properties of anthraquinone derivatives. Time-dependent density functional theory (TD-DFT) is the most common method for calculating the UV-Visible absorption spectra of these compounds. researchgate.netnih.gov
Studies comparing different computational approaches have shown that TD-DFT schemes are robust for predicting the maximum absorption wavelength (λmax) of substituted anthraquinones, with mean absolute errors typically under 20 nm. tandfonline.com In contrast, semi-empirical methods like ZINDO or ab initio approaches such as CIS//HF often yield less accurate predictions without statistical calibration. tandfonline.com The choice of the DFT functional is critical, with hybrid functionals like PBE0 and B3LYP generally providing the most accurate results that align well with experimental data. researchgate.netnih.gov
These calculations can predict not only the λmax but also the nature of the electronic transitions, such as π → π* or n → π*, and their corresponding oscillator strengths. nih.gov For substituted anthraquinones, the visible absorption is often dominated by a HOMO→LUMO transition. uclouvain.be The effect of substituents (like -NH2 and -Cl) and the solvent environment on the absorption spectra can be systematically investigated using these computational models, providing a theoretical basis for the observed colors of these dyes. researchgate.net
Table 2: Comparison of Experimental vs. Calculated λmax (nm) for Substituted Anthraquinones
| Compound | Substituents | Method | Calculated λmax (nm) | Experimental λmax (nm) |
| Alizarin | 1,2-dihydroxy | TD-DFT (PBE0) | 433 | 432 |
| Quinizarin | 1,4-dihydroxy | TD-DFT (PBE0) | 479 | 478 |
| Anthrarufin | 1,5-dihydroxy | TD-DFT (PBE0) | 430 | 430 |
| Chrysazin | 1,8-dihydroxy | TD-DFT (PBE0) | 429 | 429 |
This table illustrates the accuracy of TD-DFT calculations for predicting the absorption maxima of various hydroxyl-substituted anthraquinones. Data sourced from comparative studies on predicting UV/Vis spectra. nih.govtandfonline.com
Computational Design and Virtual Screening of Novel Derivatives with Predicted Properties
Computer-aided drug design (CADD) techniques are instrumental in the discovery and optimization of new molecules based on the anthraquinone scaffold. nih.gov These methods facilitate a more rapid and cost-effective process for identifying promising candidates for various applications. semanticscholar.org
Virtual screening is a key computational technique that involves docking large libraries of compounds into the active site of a biological target to predict binding affinities and modes. nih.gov This approach has been successfully applied to screen libraries of natural and synthetic anthraquinones to identify potential inhibitors for enzymes or agents with specific biological activities, such as anti-fouling properties. nih.govnih.gov The process typically involves molecular docking to score and rank compounds, followed by more refined calculations like molecular dynamics simulations and binding free energy calculations for the top-scoring hits. nih.gov
Beyond screening existing compounds, computational methods are crucial for the rational design of novel derivatives. nih.gov By understanding the structure-activity relationships (SAR) through computational analysis, researchers can strategically modify the core structure of this compound to enhance desired properties. researchgate.net For example, DFT calculations can predict how the addition or modification of functional groups will alter the electronic properties, which in turn can influence the compound's color, reactivity, or biological activity. This predictive power allows for the in silico design and pre-evaluation of new derivatives before undertaking their chemical synthesis. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Understanding the reaction mechanisms involved in the synthesis or transformation of anthraquinone derivatives is crucial for optimizing reaction conditions and developing new synthetic routes. Computational chemistry provides the tools to explore reaction pathways, identify intermediates, and characterize transition states.
For reactions involving the anthraquinone core, such as the amination of a chloro-substituted position, computational methods can be used to model the entire reaction coordinate. This involves locating the transition state (TS) structure, which represents the highest energy point along the reaction pathway. Automated workflows for TS searches can be employed, requiring only the structures of the reactants and products as input. acs.org These methods generate a guess for the TS geometry and then use optimization algorithms to locate the precise saddle point on the potential energy surface. acs.org
Exploration of 1,5 Diamino 2 Chloro 9,10 Anthracenedione in Non Clinical Research Applications
Development as Advanced Pigments and Dyes in Materials Science
Anthraquinone (B42736) derivatives are foundational to the synthesis of a wide range of dyes and pigments. The core structure provides significant chemical and thermal stability, while substituents like amino groups act as powerful auxochromes, deepening the color. The introduction of a chlorine atom, as in 1,5-Diamino-2-chloro-9,10-anthracenedione, can further modulate the compound's properties, potentially enhancing its stability and altering its shade.
Investigation of Colorimetric Properties and FastnessSpecific colorimetric data for this compound, such as its CIELAB values (L, a, b*), absorption maximum (λmax), and molar extinction coefficient in various solvents or polymer matrices, are not readily available in published research. Generally, 1,5-diaminoanthraquinone (B86024) derivatives exhibit colors ranging from red to violet. The addition of a chloro- group at the 2-position would be expected to cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift, but the precise effect requires experimental verification.
Similarly, fastness properties—which measure the resistance of the color to fading or running when exposed to light, washing, or chemicals—are critical for pigment and dye applications. While anthraquinone dyes are known for their good to excellent fastness, specific ratings for this compound have not been reported.
Optoelectronic Materials and Devices Research
The conjugated π-system of the anthraquinone core makes its derivatives interesting candidates for research in organic electronics. Functional groups can be used to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific applications.
Catalysis Research
The catalytic potential of anthraquinone derivatives is an emerging area of investigation, with applications in both traditional and photocatalysis.
Homogeneous and Heterogeneous Catalytic Applications
While specific research on the use of this compound in homogeneous or heterogeneous catalysis is not widely reported, related compounds have shown catalytic activity. For instance, ammonium (B1175870) metavanadate has been used to mimic vanadate-dependent metalloenzymes to catalyze the halogenation of organic substrates. rsc.org Given the presence of a halogen atom, this compound could be explored for similar catalytic transformations.
Photocatalytic Studies
Visible-light-driven photocatalysis is a green and sustainable approach for various chemical transformations. Organic dyes, including anthraquinone derivatives, are being explored as efficient and cost-effective photocatalysts.
A recent study demonstrated the development of a novel heterogeneous photocatalyst by immobilizing 1,5-diaminoanthraquinone (DAAQ) onto functionalized silica (B1680970) nanoparticles (SNPs). researchgate.net This SNPs-DAAQ catalyst exhibited high photocatalytic activity and excellent recyclability in several reactions, including the dehalogenation of aryl halides and cross-dehydrogenative coupling. researchgate.net The catalyst was also shown to generate singlet oxygen, indicating its potential in photodynamic applications. researchgate.net
The photochemistry of chloro-substituted p-benzoquinones has been studied, revealing that they can be efficiently photoconverted into hydroquinones and hydroxyquinones. nih.gov These studies provide insights into the potential photochemical reactivity of chloro-substituted anthraquinones like this compound. The presence of the chloro-substituent could influence the photocatalytic mechanism and efficiency in the degradation of organic pollutants or in synthetic applications. uva.nl
| Photocatalytic Application | Catalyst System | Key Findings | Potential Advantage |
| Dehalogenation of aryl halides | 1,5-diaminoanthraquinone on silica nanoparticles | High activity and recyclability | Sustainable and green chemistry |
| Cross-dehydrogenative coupling | 1,5-diaminoanthraquinone on silica nanoparticles | Efficient C-H bond functionalization | Atom-economical synthesis |
| Singlet oxygen generation | 1,5-diaminoanthraquinone on silica nanoparticles | Potential for photodynamic therapy | Targeted therapeutic applications |
Materials Science Research
The unique properties of diaminoanthraquinone derivatives make them valuable components in the development of advanced materials.
Polymer Additives and Functional Coatings
Substituted 1,5-diaminoanthraquinone dyes have been incorporated into liquid crystalline copolymers to induce high dichromism, which is useful for applications such as displays and optical films. google.com The rigid structure of the anthraquinone core and the potential for hydrogen bonding from the amino groups can influence the alignment and properties of the polymer chains.
Furthermore, 1,5-diaminoanthraquinone has been used as a monomer for the synthesis of nanostructured conducting polymers. nih.gov Poly(1,5-diaminoanthraquinone) (PDAA) has been synthesized in various morphologies, including nanoparticles, nanotubes, and nanoribbons, and has shown promise as an electrode material for supercapacitors due to its high specific capacitance and good cycling stability. nih.govresearchgate.net The electrochemical properties of these polymers can be tuned by the choice of polymerization conditions and the specific structure of the monomer. The inclusion of a chlorine atom in the monomer, as in this compound, could further modify the electronic properties and performance of the resulting polymer.
| Material Application | Compound/Derivative | Function | Resulting Property/Use |
| Liquid Crystalline Copolymers | Substituted 1,5-diamino-4,8-dihydroxy-anthraquinone | Dichroic dye | High dichromism for optical applications |
| Conducting Polymers | 1,5-diaminoanthraquinone | Monomer | Electrode material for supercapacitors |
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry investigates the formation of complex assemblies of molecules through non-covalent interactions. Anthraquinone derivatives, due to their planar aromatic structure and the presence of functional groups capable of hydrogen bonding, are excellent candidates for building blocks in self-assembling systems.
While direct research on the self-assembly of this compound is limited, studies on closely related compounds provide significant insights into its potential supramolecular behavior. For instance, the crystal structure of 1,5-Diamino-2,6-dibromo-9,10-anthraquinone reveals the presence of both intramolecular and intermolecular hydrogen bonds. nih.gov The intramolecular N—H⋯O and N—H⋯Br hydrogen bonds contribute to the planarity of the molecule. nih.gov Intermolecular N—H⋯O hydrogen bonds lead to the formation of inversion dimers, which then assemble into larger structures through C=O⋯π and Br⋯Br contacts. nih.gov
These findings suggest that this compound would also be expected to participate in similar intermolecular interactions. The presence of amino groups at the 1 and 5 positions allows for the formation of strong hydrogen bonds with the quinone oxygen atoms. The chlorine atom at the 2-position, being an electron-withdrawing group, can influence the electronic distribution of the anthraquinone core and thereby modulate the strength of these non-covalent interactions. The interplay of hydrogen bonding, π-π stacking, and potential halogen bonding involving the chloro substituent would likely govern the self-assembly process, leading to the formation of ordered supramolecular architectures such as nanovesicles. nih.gov
Table 1: Intermolecular Interactions in a Related Diamino-dihalo-anthraquinone
| Interaction Type | Donor/Acceptor Atoms/Groups | Role in Self-Assembly | Reference |
| Intermolecular Hydrogen Bonding | N—H⋯O | Formation of inversion dimers | nih.gov |
| Halogen Bonding | Br⋯Br | Cross-linking of molecular tapes | nih.gov |
| π-Interactions | C=O⋯π | Stacking of two-dimensional networks | nih.gov |
Corrosion Inhibition Studies in Materials Science
The protection of metals from corrosion is a critical aspect of materials science. Organic molecules, particularly those containing heteroatoms and π-electrons, can function as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. Aminoanthraquinone derivatives have been investigated for their potential in this regard.
Studies on various aminoanthraquinone derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. The inhibition mechanism is attributed to the adsorption of the inhibitor molecules on the steel surface. This adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, through the sharing of electrons between the heteroatoms (nitrogen and oxygen) and the d-orbitals of iron. The planar structure of the anthraquinone core allows for effective surface coverage.
While specific data for this compound is not extensively available, research on other chloro-substituted and amino-containing inhibitors provides a basis for predicting its behavior. The presence of two amino groups and the π-system of the anthraquinone rings in this compound are features that are known to enhance corrosion inhibition efficiency. The chlorine atom, being electronegative, could further influence the adsorption process by altering the electron density on the molecule.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies help in determining whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Tafel plots derived from these studies provide crucial parameters like corrosion current density (icorr), which is a measure of the corrosion rate.
Table 2: Hypothetical Tafel Polarization Data for a Substituted Anthraquinone as a Corrosion Inhibitor
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
| Blank (0) | -450 | 100 | 0 |
| 0.1 | -440 | 25 | 75 |
| 0.5 | -435 | 12 | 88 |
| 1.0 | -430 | 5 | 95 |
Note: This table is illustrative and based on typical data for effective organic corrosion inhibitors. Specific values for this compound would require experimental determination.
Analytical Reagents and Metal Indicators
Amino- and diamino-substituted 9,10-anthracenediones are recognized for their utility as analytical reagents, particularly as colorimetric and fluorescent sensors for metal ions and as indicators in complexometric titrations. biointerfaceresearch.com The ability of these compounds to form colored complexes with metal ions is the basis for their application in photometric analysis.
In complexometric titrations, a metallochromic indicator is used to signal the endpoint. These indicators are organic dyes that form a colored complex with the metal ion being titrated. During the titration with a chelating agent like EDTA, the titrant displaces the indicator from the metal-indicator complex, resulting in a color change. asdlib.org The stability of the metal-indicator complex and the pH of the solution are critical factors for a sharp and accurate endpoint. researchgate.net
While the specific use of this compound as a metal indicator has not been detailed in the available literature, its structural features suggest potential in this area. The two amino groups can act as binding sites for metal ions. The electronic properties of the anthraquinone chromophore, modified by the chloro and amino substituents, would determine the color of both the free indicator and its metal complex. The development of new fluorescent probes for the detection of specific metal ions is an active area of research, and anthraquinone derivatives are considered promising candidates due to their favorable photophysical properties. researchgate.net
Table 3: General Properties of Metallochromic Indicators in Complexometric Titrations
| Property | Description | Importance |
| Color Change | Distinct color difference between the free indicator and the metal-indicator complex. | Enables visual or photometric detection of the endpoint. |
| Complex Stability | The metal-indicator complex should be less stable than the metal-EDTA complex. | Ensures that the titrant can displace the indicator at the equivalence point. |
| pH Dependence | The color and complexing ability of the indicator are often pH-dependent. | Allows for optimization of titration conditions for specific metal ions. |
| Selectivity | Some indicators exhibit selectivity towards certain metal ions. | Enables the determination of specific metals in a mixture. |
Environmental Fate and Degradation Studies of 1,5 Diamino 2 Chloro 9,10 Anthracenedione
Photodegradation Pathways and Identification of Degradation Products
Photodegradation, involving the breakdown of chemical compounds by light, is a primary mechanism for the transformation of dyes in the aquatic environment. For anthraquinone (B42736) dyes, this process is often initiated by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the dye molecule and subsequent cleavage of chemical bonds. The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly accelerate this process by generating highly reactive hydroxyl radicals (•OH) upon UV irradiation. These radicals are powerful oxidizing agents that can attack the dye molecule, leading to its progressive breakdown.
While specific photodegradation pathways for 1,5-Diamino-2-chloro-9,10-anthracenedione have not been detailed in the literature, studies on other anthraquinone dyes, such as Reactive Blue 19, suggest a stepwise degradation process. This typically involves the hydroxylation of the anthraquinone nucleus, followed by the opening of the aromatic rings. The initial attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives. Subsequent oxidation can result in the cleavage of the central ring structure, yielding smaller aromatic intermediates like phthalic acid. Further degradation of these intermediates leads to the formation of low molecular weight organic acids, aldehydes, and eventually complete mineralization to carbon dioxide, water, and inorganic ions.
The identification of degradation products is crucial for understanding the environmental impact of the parent compound and its transformation products. For other anthraquinone dyes, various intermediates have been identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Potential Photodegradation Products of Anthraquinone Dyes
| Degradation Product | Potential Formation Pathway | Analytical Technique for Identification |
|---|---|---|
| Hydroxylated anthraquinones | Addition of hydroxyl radicals to the aromatic rings | LC-MS |
| Phthalic acid | Oxidative cleavage of the anthraquinone ring system | GC-MS, LC-MS |
| Benzoic acid | Further degradation of larger aromatic fragments | GC-MS, LC-MS |
It is important to note that the specific degradation products of this compound may differ due to the presence of amino and chloro substituents, which can influence the sites of radical attack and the stability of intermediates.
Biodegradation Mechanisms and Microbial Transformations
Biodegradation offers an environmentally friendly approach to the removal of synthetic dyes from contaminated environments. A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade anthraquinone dyes. nih.gov The biodegradation of these compounds can proceed under both aerobic and anaerobic conditions, often involving a combination of enzymatic activities.
Under anaerobic conditions, the initial step in the biodegradation of anthraquinone dyes is typically a reduction of the quinone group, leading to the formation of a colorless hydroquinone. This reduction is often mediated by reductases. The subsequent cleavage of the aromatic rings is a more challenging step and often requires aerobic conditions.
Under aerobic conditions, microorganisms utilize various oxidoreductive enzymes, such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, to initiate the degradation process. scielo.org.za These enzymes, particularly those produced by white-rot fungi, have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including anthraquinone dyes. The enzymatic attack can lead to the cleavage of the aromatic rings and the formation of smaller, more biodegradable intermediates.
Several bacterial strains have been identified for their ability to degrade anthraquinone dyes. nih.gov The degradation often begins with the cleavage of side chains, followed by the breakdown of the central anthraquinone structure. nih.gov For example, the degradation of Reactive Blue 4 has been shown to produce metabolites such as 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid. nih.gov
Table 2: Microorganisms and Enzymes Involved in Anthraquinone Dye Biodegradation
| Microorganism/Enzyme | Type | Degradation Mechanism |
|---|---|---|
| Phanerochaete chrysosporium | White-rot fungus | Secretion of lignin peroxidase and manganese peroxidase for oxidative degradation. |
| Trametes versicolor | White-rot fungus | Production of laccase for the oxidation of the dye structure. |
| Pseudomonas sp. | Bacterium | Reductive and oxidative enzymatic pathways. |
| Sphingomonas sp. | Bacterium | Cleavage of aromatic rings and utilization of intermediates as carbon sources. |
| Laccase | Enzyme (Oxidoreductase) | Catalyzes the oxidation of phenolic and amino groups. |
The presence of the chloro and amino groups on the this compound molecule will likely influence its biodegradability. While amino groups can sometimes enhance biodegradability, the presence of a halogen like chlorine can make the molecule more recalcitrant to microbial attack.
Chemical Degradation under Environmental Stress Conditions (e.g., Hydrolysis, Oxidation)
In addition to photodegradation and biodegradation, this compound can undergo chemical degradation in the environment, driven by factors such as pH, temperature, and the presence of oxidizing agents.
Hydrolysis: The stability of the chloro-substituent on the anthraquinone ring to hydrolysis under typical environmental pH and temperature conditions is expected to be relatively high due to the stability of the aromatic system. However, under more extreme conditions of pH or in the presence of specific catalysts, hydrolysis could lead to the replacement of the chlorine atom with a hydroxyl group, forming a hydroxylated diamino-anthracenedione derivative. The amino groups are generally stable to hydrolysis under environmental conditions.
Oxidation: Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like anthraquinone dyes. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals. Common AOPs include:
Ozonation: Ozone (O3) is a strong oxidant that can directly react with the dye molecule or decompose in water to form hydroxyl radicals. Ozonation has been shown to be effective in breaking the chromophore of anthraquinone dyes, leading to decolorization and degradation. nih.gov
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) and a ferrous iron catalyst to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals.
UV/H2O2: The photolysis of hydrogen peroxide by UV radiation is another effective method for generating hydroxyl radicals for dye degradation.
These oxidative processes typically lead to the hydroxylation of the aromatic rings, followed by ring cleavage and mineralization, similar to the pathways observed in photodegradation. The complete mineralization of the dye to CO2, H2O, chloride ions, and nitrate (B79036) or ammonium (B1175870) ions is the ultimate goal of these treatment methods.
Analytical Methods for Environmental Monitoring and Detection
The monitoring of this compound and its degradation products in environmental matrices such as water and soil requires sensitive and selective analytical methods. The complexity of environmental samples often necessitates a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove interfering substances.
Several analytical techniques are well-suited for the detection and quantification of anthraquinone dyes and their metabolites:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is the most widely used technique for the analysis of dyes. researchgate.net Reversed-phase HPLC with a C18 column is commonly employed for the separation of anthraquinone dyes. Detection is often achieved using a UV-Vis or a photodiode array (PDA) detector, which can provide spectral information for compound identification. cabidigitallibrary.org
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of the parent dye and its degradation products. scielo.org.zanih.gov Electrospray ionization (ESI) is a commonly used interface for LC-MS analysis of polar compounds like dyes. Tandem mass spectrometry (MS/MS) can provide structural information for the identification of unknown metabolites. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the analysis of non-volatile dyes, GC-MS can be used for the analysis of more volatile degradation products, such as phthalic acid and benzoic acid, often after a derivatization step to increase their volatility. nih.gov
Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative determination of the dye concentration in simple aqueous solutions by measuring the absorbance at its maximum wavelength. However, this method lacks selectivity and is not suitable for complex environmental samples or for the analysis of degradation products.
Table 3: Analytical Methods for the Detection of Anthraquinone Dyes
| Analytical Technique | Principle | Application | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV/Vis/PDA | Chromatographic separation followed by UV-Vis absorbance detection. | Quantification of the parent dye. | Robust, widely available, good for quantification. | Limited structural information, lower sensitivity than MS. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Identification and quantification of the parent dye and degradation products. scielo.org.zanih.gov | High sensitivity and selectivity, provides molecular weight and structural information. | Higher cost and complexity. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | Analysis of volatile degradation products. nih.gov | Excellent separation efficiency for volatile compounds. | Not suitable for non-volatile dyes without derivatization. |
The selection of the most appropriate analytical method depends on the specific objectives of the study, whether it is for routine monitoring of the parent compound or for the detailed investigation of its degradation pathways and the identification of unknown transformation products.
Conclusion and Future Perspectives in 1,5 Diamino 2 Chloro 9,10 Anthracenedione Research
Synthesis of Key Research Findings and Contributions
Direct and extensive research focused exclusively on 1,5-Diamino-2-chloro-9,10-anthracenedione is limited in publicly accessible scientific literature. Consequently, its properties and potential are largely inferred from studies on closely related parent compounds and analogues.
The core structure, 9,10-anthracenedione, is a versatile scaffold. ontosight.ai The introduction of amino groups, as in the parent 1,5-Diamino-9,10-anthracenedione , is known to significantly alter the electronic and photophysical properties of the molecule. These amino-substituted anthraquinones are key precursors for a wide range of dyes and pigments. biointerfaceresearch.com Research on diamino-anthraquinone derivatives has shown that they can possess decent intersystem crossing efficiency, making them potentially useful as photoinitiators for polymerization reactions. ifmmi.com For instance, 1,5-Diamino-9,10-anthracenedione has been successfully used in multicolor photoinitiator systems. biointerfaceresearch.com
The addition of a chloro group to the anthraquinone (B42736) ring, as seen in the subject compound, is expected to introduce further modifications. Generally, halogenation can enhance a molecule's lipophilicity, which may facilitate its ability to penetrate cellular membranes, a feature of interest in medicinal chemistry. ontosight.ai The position of the substituents is crucial in determining the final properties. The 1,5-diamino substitution pattern, combined with the chloro group at the 2-position, creates a unique electronic and steric environment that distinguishes it from more commonly studied 1,4-diamino isomers.
The key contributions from related research can be summarized as follows:
Parent Scaffold Utility : Amino- and diamino-9,10-anthracenediones are foundational in the synthesis of dyes and have shown a wide array of biological activities, including antimicrobial and anticancer properties. biointerfaceresearch.com
Photophysical Potential : Diamino-anthraquinone derivatives are known to have interesting excited-state properties, with some showing efficient intersystem crossing, a key characteristic for photosensitizers and photoinitiators. ifmmi.com
Effect of Halogenation : Chloro-substituents are known to modulate the physicochemical properties of related organic molecules, often increasing lipophilicity. ontosight.ai
Identification of Unresolved Scientific Challenges and Knowledge Gaps
The primary challenge in the study of This compound is the significant gap in empirical data. The lack of dedicated research presents several unresolved questions that are fundamental to understanding the compound's nature and potential utility.
| Area of Uncertainty | Specific Knowledge Gap |
| Synthesis | Lack of a published, optimized, and high-yield synthetic protocol specifically for this isomer. Regioselective chlorination of 1,5-Diamino-9,10-anthracenedione can be challenging. |
| Physicochemical Properties | Absence of comprehensive characterization data, including melting point, solubility in various solvents, and crystallographic structure. |
| Spectroscopic Profile | No detailed public records of its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for unambiguous identification. |
| Photophysical Behavior | The absorption and emission spectra, fluorescence quantum yield, and triplet state characteristics are unknown. It is unclear how the 2-chloro substituent modulates the known properties of 1,5-Diamino-9,10-anthracenedione . |
| Electrochemical Properties | Redox potentials have not been determined, which are crucial for applications in electronics or as redox-active agents. |
| Biological Activity | The compound has not been screened for potential biological effects, such as cytotoxicity against cancer cell lines, or antimicrobial activity. |
Promising Directions for Future Academic and Interdisciplinary Research
The existing knowledge gaps surrounding This compound present clear and promising opportunities for future research across multiple disciplines.
| Research Direction | Proposed Investigation | Potential Impact |
| Synthetic & Computational Chemistry | Develop a regioselective synthesis route and perform DFT computations to predict its geometry, electronic structure, and spectral properties. ifmmi.com | Provide a reliable source of the material for further studies and allow for correlation between theoretical predictions and experimental data. |
| Materials Science & Photochemistry | Conduct a full photophysical characterization (UV-Vis, fluorescence, transient absorption spectroscopy) to determine its potential as a dye, pigment, or photoinitiator. ifmmi.com | Discovery of new functional materials for applications in coatings, inks, or photopolymerization technologies. |
| Medicinal Chemistry & Pharmacology | Screen the compound for biological activity, including anticancer, antibacterial, and antifungal properties, leveraging the known bioactivity of the aminoanthraquinone scaffold. biointerfaceresearch.com | Identification of a new lead compound for drug discovery, where the chloro-substituent could enhance potency or alter selectivity. |
| Crystallography & Structural Chemistry | Determine the single-crystal X-ray structure to understand its solid-state packing, planarity, and intramolecular interactions, such as hydrogen bonding. nih.gov | Provide fundamental insights into its structure-property relationships. |
Potential for Advancing Fundamental Chemical Principles
Beyond the specific applications of the compound itself, a thorough investigation of This compound offers a valuable opportunity to advance fundamental principles in chemistry.
Structure-Property Relationships : A detailed study of this molecule would provide a precise data point on how the interplay between electron-donating amino groups and an electron-withdrawing chloro group at specific positions on the anthraquinone core dictates its photophysical and electrochemical properties. Comparing these findings with other isomers (e.g., 1,4- or 1,8-diamino analogues) would yield deeper insights into the rules governing molecular design.
Intramolecular Hydrogen Bonding : The geometry of the molecule suggests the potential for intramolecular hydrogen bonding between the C1-amino group and the C9-carbonyl oxygen. nih.govrsc.org Research could explore how the adjacent C2-chloro group electronically and sterically perturbs this hydrogen bond, which is known to influence the planarity, color, and stability of anthraquinone dyes.
Regioselectivity in Aromatic Substitution : Developing a controlled synthesis for this specific isomer would contribute to the broader understanding of electrophilic substitution reactions on highly substituted and electronically complex aromatic systems. It would provide valuable data on the directing effects of the amino groups in the presence of deactivating quinone moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
